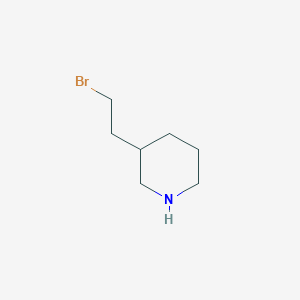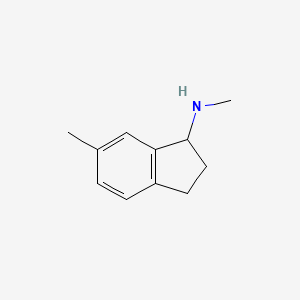![molecular formula C12H17NO2S B15300676 N-[4-hydroxy-3-(1-sulfanylethyl)phenyl]butanamide](/img/structure/B15300676.png)
N-[4-hydroxy-3-(1-sulfanylethyl)phenyl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-hydroxy-3-(1-sulfanylethyl)phenyl]butanamide is an organic compound with the molecular formula C12H17NO2S and a molecular weight of 239.33388 g/mol This compound is characterized by the presence of a hydroxy group, a sulfanylethyl group, and a butanamide moiety attached to a phenyl ring
Vorbereitungsmethoden
The synthesis of N-[4-hydroxy-3-(1-sulfanylethyl)phenyl]butanamide can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxy-3-(1-sulfanylethyl)benzaldehyde with butanamide under specific reaction conditions. The reaction typically requires the use of a suitable solvent, such as ethanol, and a catalyst to facilitate the reaction. The reaction mixture is heated under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
N-[4-hydroxy-3-(1-sulfanylethyl)phenyl]butanamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve the use of halogenating agents or nucleophiles.
For example, oxidation of the sulfanylethyl group can lead to the formation of sulfoxides or sulfones, depending on the reaction conditions. Reduction of the carbonyl group in the butanamide moiety can yield the corresponding alcohol. Substitution reactions at the phenyl ring can introduce various functional groups, leading to the formation of diverse derivatives .
Wissenschaftliche Forschungsanwendungen
N-[4-hydroxy-3-(1-sulfanylethyl)phenyl]butanamide has several scientific research applications across different fields:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme activities or receptor binding.
Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. It may be evaluated for its efficacy in treating various diseases or conditions.
Wirkmechanismus
The mechanism of action of N-[4-hydroxy-3-(1-sulfanylethyl)phenyl]butanamide involves its interaction with specific molecular targets and pathways. The hydroxy and sulfanylethyl groups may participate in hydrogen bonding and other non-covalent interactions with target proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
The compound may also undergo metabolic transformations in vivo, resulting in the formation of active metabolites that contribute to its overall pharmacological profile .
Vergleich Mit ähnlichen Verbindungen
N-[4-hydroxy-3-(1-sulfanylethyl)phenyl]butanamide can be compared with other similar compounds, such as:
N-[4-hydroxy-3-(1-methylthio)phenyl]butanamide: This compound has a methylthio group instead of a sulfanylethyl group, which may affect its chemical reactivity and biological activity.
N-[4-hydroxy-3-(1-ethylthio)phenyl]butanamide: The presence of an ethylthio group introduces steric and electronic differences that can influence the compound’s properties.
N-[4-hydroxy-3-(1-propylthio)phenyl]butanamide: The longer propylthio group may result in altered interactions with molecular targets and different pharmacokinetic properties.
These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.
Eigenschaften
Molekularformel |
C12H17NO2S |
|---|---|
Molekulargewicht |
239.34 g/mol |
IUPAC-Name |
N-[4-hydroxy-3-(1-sulfanylethyl)phenyl]butanamide |
InChI |
InChI=1S/C12H17NO2S/c1-3-4-12(15)13-9-5-6-11(14)10(7-9)8(2)16/h5-8,14,16H,3-4H2,1-2H3,(H,13,15) |
InChI-Schlüssel |
DRTSVRVFWCGNQM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)NC1=CC(=C(C=C1)O)C(C)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


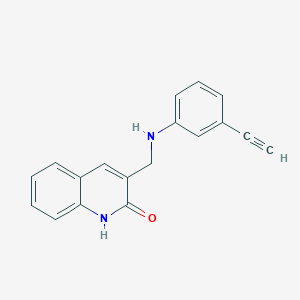
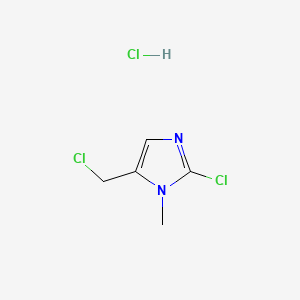
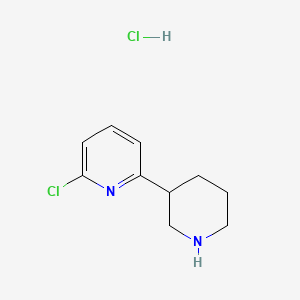
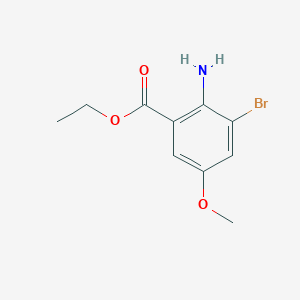

![[1-(Aminomethyl)bicyclo[2.1.1]hexan-2-yl]methanol hydrochloride](/img/structure/B15300628.png)
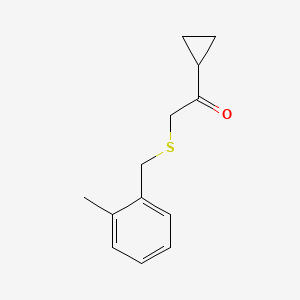
![methyl (2R)-3-(4-bromo-2-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B15300637.png)
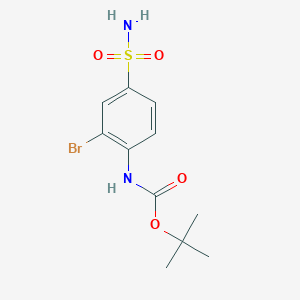

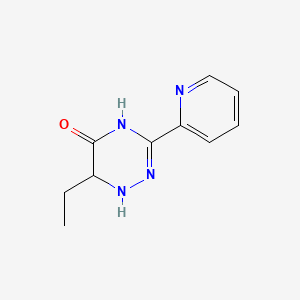
![3-Chloro-5-fluoro-4-[(piperidin-2-yl)methyl]pyridine dihydrochloride](/img/structure/B15300673.png)
